2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
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Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-7-10(3-4-11(9)21-2)8-13(20)17-15-19-18-14(22-15)12-5-6-16-23-12/h3-7H,8H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMVJRJSBMLVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel derivative of oxadiazole and oxazole that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.
Chemical Structure and Synthesis
The chemical structure of the compound features a 1,2-oxazole and a 1,3,4-oxadiazole moiety, which are known for their diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions:
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Starting Materials :
- 4-methoxy-3-methylphenylacetic acid
- 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine
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Reaction Conditions :
- Use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
- Purification through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds containing 1,3,4-oxadiazole exhibit a range of antimicrobial activities. For instance:
- In vitro Studies : The compound demonstrated significant antibacterial activity against various strains of bacteria. In particular, derivatives with oxadiazole units have shown efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls and inhibit vital enzymatic processes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be attributed to its ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response:
- Carrageenan-Induced Paw Edema Model : In vivo studies showed that the compound significantly reduced paw edema in rats, suggesting potent anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
The anticancer properties of this compound have also been explored:
- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The mean IC50 values ranged from 25 µM to 92.4 µM across different cell lines .
The proposed mechanism of action involves:
- Target Interaction : The methoxy and methyl groups enhance binding affinity to specific enzymes or receptors.
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which play roles in cellular regulation and cancer progression .
Table of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research has highlighted that derivatives of oxadiazole compounds exhibit significant antimicrobial activities. A study synthesized a series of 1,3,4-oxadiazole derivatives that showed promising results against various bacterial strains. These compounds were evaluated for their antibacterial properties using standard methods, indicating that modifications at specific positions can enhance efficacy against pathogens .
Antioxidant Activity
Oxadiazole derivatives have also been investigated for their antioxidant capabilities. The presence of heterocyclic systems in these compounds contributes to their ability to scavenge free radicals and inhibit oxidative stress-related damage. This property is crucial in developing therapeutic agents for diseases linked to oxidative stress .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has garnered attention in recent years. Studies have shown that certain compounds within this class can inhibit tumor growth in various cancer cell lines. For instance, specific modifications to the oxadiazole structure have resulted in compounds that display significant growth inhibition percentages against cancer cell lines such as SNB-19 and OVCAR-8 .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. Key steps include:
- Oxadiazole formation : Reacting hydrazides with activated carbonyl groups in solvents like toluene or dioxane, often using bases (e.g., K₂CO₃) to drive the reaction .
- Acetamide coupling : Introducing the methoxy-substituted aromatic moiety via nucleophilic acyl substitution or peptide coupling reagents.
- Optimization : Reaction conditions (temperature, pH, solvent polarity) are controlled to minimize side reactions. For example, DMF is used for its high polarity to stabilize intermediates, and TLC monitors progress .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify hydrogen/carbon environments, such as methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons in the oxadiazole/oxazole rings .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .
- IR spectroscopy : Detects functional groups like amide C=O (~1667 cm⁻¹) and N-H stretches (~3468 cm⁻¹) .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) evaluate target engagement.
- Cytotoxicity screening : Cell viability assays (MTT or resazurin) in cancer cell lines identify antiproliferative effects .
- Molecular docking : Computational models predict interactions with targets like receptors or enzymes, guiding further experimental validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:
- Purification : Re-crystallization or HPLC to isolate the pure compound.
- 2D NMR techniques : HSQC and HMBC correlate signals to resolve overlapping peaks (e.g., distinguishing oxadiazole vs. oxazole protons) .
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments in complex heterocycles .
Q. What strategies improve synthetic yield while minimizing side-product formation?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict temperature control to avoid decomposition .
- Catalysts : Using Pd catalysts for cross-coupling steps or phase-transfer catalysts for heterogeneous reactions .
- Stepwise monitoring : Real-time FTIR or LC-MS tracks intermediate stability and guides adjustments (e.g., reducing reaction time if dimerization occurs) .
Q. How does the substitution pattern on the aromatic rings influence structure-activity relationships (SAR)?
- Methoxy group position : Para-substitution on the phenyl ring enhances metabolic stability but may reduce solubility. Ortho-substitution increases steric hindrance, affecting target binding .
- Oxazole vs. oxadiazole : The oxadiazole’s electron-withdrawing nature improves binding to enzymatic pockets (e.g., kinase ATP sites), while oxazole contributes to π-π stacking .
- Methyl groups : 3-Methyl on the phenyl ring enhances lipophilicity, impacting membrane permeability in cellular assays .
Q. How can researchers address discrepancies between in vitro and in vivo activity data?
- Metabolic stability assays : Liver microsome studies identify rapid degradation (e.g., cytochrome P450 oxidation of methoxy groups) .
- Formulation optimization : Liposomal encapsulation or PEGylation improves bioavailability .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
